

known biological activities of pyridazine carboxylic acids

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Compound of Interest

Compound Name: 5-Methylpyridazine-4-carboxylic acid

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An In-depth Technical Guide to the Biological Activities of Pyridazine Carboxylic Acids

Foreword for the Modern Researcher

The pyridazine nucleus, a six-membered diazine heterocycle, represents a "privileged scaffold" in medicinal chemistry.^{[1][2]} Its unique physicochemical properties—including its ability to modulate aqueous solubility, act as a bioisostere for other aromatic systems, and present distinct vectors for hydrogen bonding—make it a cornerstone in the design of novel therapeutic agents.^[3] When functionalized with a carboxylic acid moiety, the resulting structures gain an additional, powerful handle for interacting with biological targets, often serving as a key anchoring point within enzyme active sites or as a crucial intermediate for further synthesis.^[4] ^[5]

This guide moves beyond a simple cataloging of activities. It is designed for the bench scientist and the drug development professional, providing a synthesized overview of the major biological activities of pyridazine carboxylic acids. We will delve into the mechanistic underpinnings of these activities, explore the structure-activity relationships (SAR) that drive potency and selectivity, and provide actionable experimental protocols to empower your own research and development endeavors.

Antimicrobial and Anti-Biofilm Activities

The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development.^[6] Pyridazine carboxylic acids and their derivatives have demonstrated significant potential in this arena, exhibiting activity against a range of bacterial and fungal pathogens.^{[7][8]}

Mechanism of Action and Key Insights

The antimicrobial effects of pyridazine derivatives are diverse. While some function as standalone agents, a particularly fruitful strategy has been their use as ligands in metal complexes.^[9] For instance, ruthenium complexes with pyridazine-3-carboxylic acid have shown promising antibacterial and, notably, anti-biofilm activity.^{[6][9]}

Expertise in Action: The chelation of a metal ion like ruthenium by the pyridazine-3-carboxylic acid ligand—typically in a bidentate fashion via a ring nitrogen and a carboxylate oxygen—can significantly enhance biological efficacy compared to the free ligand.^{[6][9]} This enhancement is often attributed to several factors:

- **Increased Lipophilicity:** The complex can more easily penetrate the lipid-rich bacterial cell wall.
- **Altered Redox Potential:** The metal center can facilitate redox cycling, generating reactive oxygen species (ROS) that are toxic to the pathogen.
- **Targeted Delivery:** The complex may have a higher affinity for specific bacterial targets than the ligand alone.

Recent studies on ruthenium(II) and ruthenium(III) complexes with pyridazine-3-carboxylic acid demonstrated activity against *Pseudomonas aeruginosa*, a pathogen notorious for its biofilm formation.^[9] These complexes were shown to suppress the production of pyoverdine, a key virulence factor, indicating a targeted disruption of the bacterium's pathogenic mechanisms.^{[6][9]}

Data Summary: Antimicrobial Potency

Compound/Complex	Target Organism	Activity Metric	Result	Reference
Pyridazine-3-carboxylic acid analogue X	Gram-positive/negative bacteria	In vitro antibacterial	Activity approaching ciprofloxacin	[8]
Ruthenium(II/III) complexes with pdz-3-COOH	P. aeruginosa, S. aureus, E. coli	MIC	1 mM	[9]
Pyridazinone Derivatives	S. aureus, E. coli, A. niger	Zone of Inhibition	Compound IIIa showed excellent activity	[10]

Experimental Protocol: Antibacterial Susceptibility Testing (Disc Diffusion Method)

This protocol outlines a standard method for screening the antibacterial activity of newly synthesized pyridazine derivatives.[10]

Principle: The disc diffusion method (Kirby-Bauer test) is a qualitative method used to determine the susceptibility of bacteria to antimicrobial agents. A filter paper disc impregnated with the test compound is placed on an agar plate that has been swabbed with the target bacterium. The compound diffuses from the disc into the agar. If the compound is effective, it will inhibit bacterial growth, resulting in a clear "zone of inhibition" around the disc.

Materials:

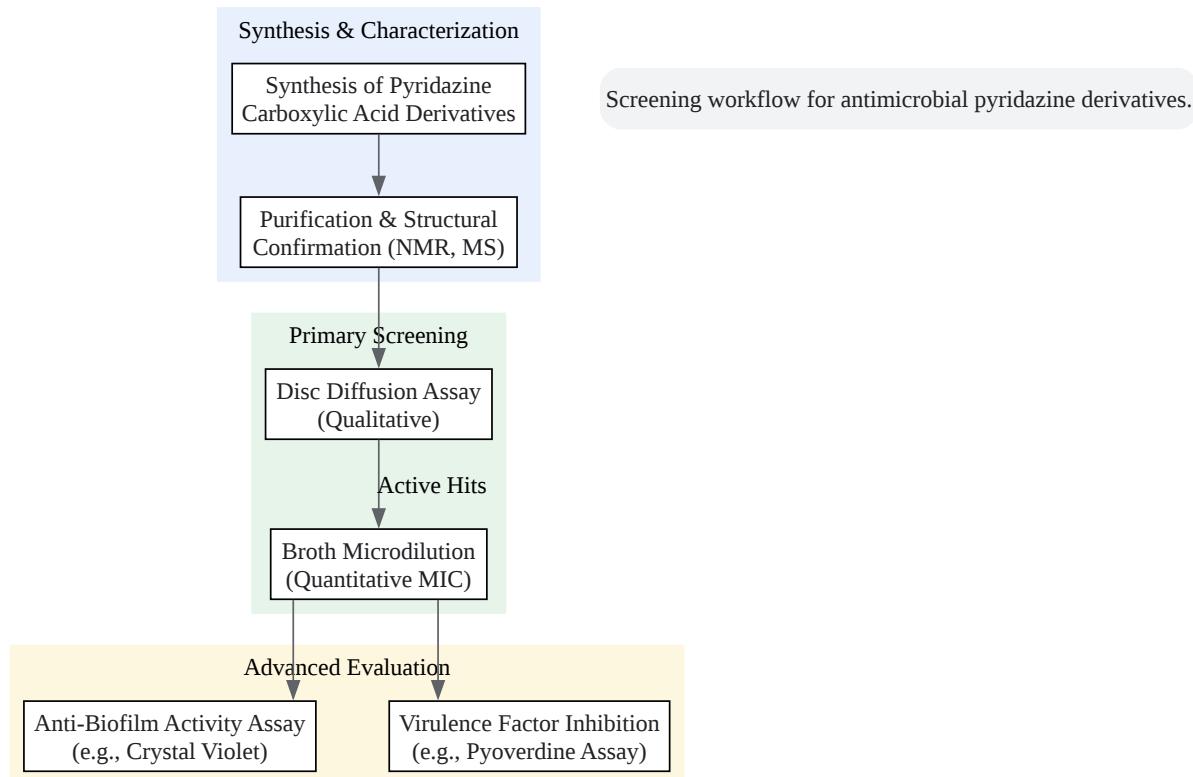
- Test compounds (pyridazine derivatives) dissolved in a suitable solvent (e.g., DMSO).
- Sterile filter paper discs (6 mm diameter).
- Bacterial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*).
- Mueller-Hinton Agar (MHA) plates.
- Sterile saline solution (0.85% NaCl).

- McFarland 0.5 turbidity standard.
- Positive control antibiotic discs (e.g., Gentamycin, Ciprofloxacin).[8][10]
- Negative control discs (solvent only).
- Incubator at 37°C.

Procedure:

- Prepare Bacterial Inoculum: Aseptically pick several colonies of the target bacterium and suspend them in sterile saline. Adjust the suspension's turbidity to match the 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL).
- Inoculate Agar Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate three times, rotating the plate 60 degrees after each application to ensure uniform coverage.
- Apply Discs: Aseptically place the impregnated discs onto the agar surface. Gently press each disc to ensure complete contact. Include positive and negative control discs on each plate.
- Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
- Data Analysis: Measure the diameter of the zone of inhibition (including the disc) in millimeters. Compare the zone sizes of the test compounds to the controls. A larger zone indicates greater susceptibility.

Workflow for Antimicrobial Screening

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Caption: Screening workflow for antimicrobial pyridazine derivatives.

Anticancer Activity

The pyridazine scaffold is a central feature in numerous anticancer agents, including approved drugs and clinical candidates.[2][11] Its derivatives have been extensively investigated as inhibitors of key signaling pathways involved in tumor growth and proliferation.[12][13]

Mechanism of Action: Targeting Tyrosine Kinases

A predominant mechanism for the anticancer activity of pyridazine derivatives is the inhibition of tyrosine kinases, particularly Vascular Endothelial Growth Factor Receptor (VEGFR).[\[12\]](#)[\[14\]](#) VEGFRs are crucial for angiogenesis, the process by which tumors form new blood vessels to sustain their growth. By inhibiting VEGFR, these compounds can effectively starve the tumor of essential nutrients and oxygen.

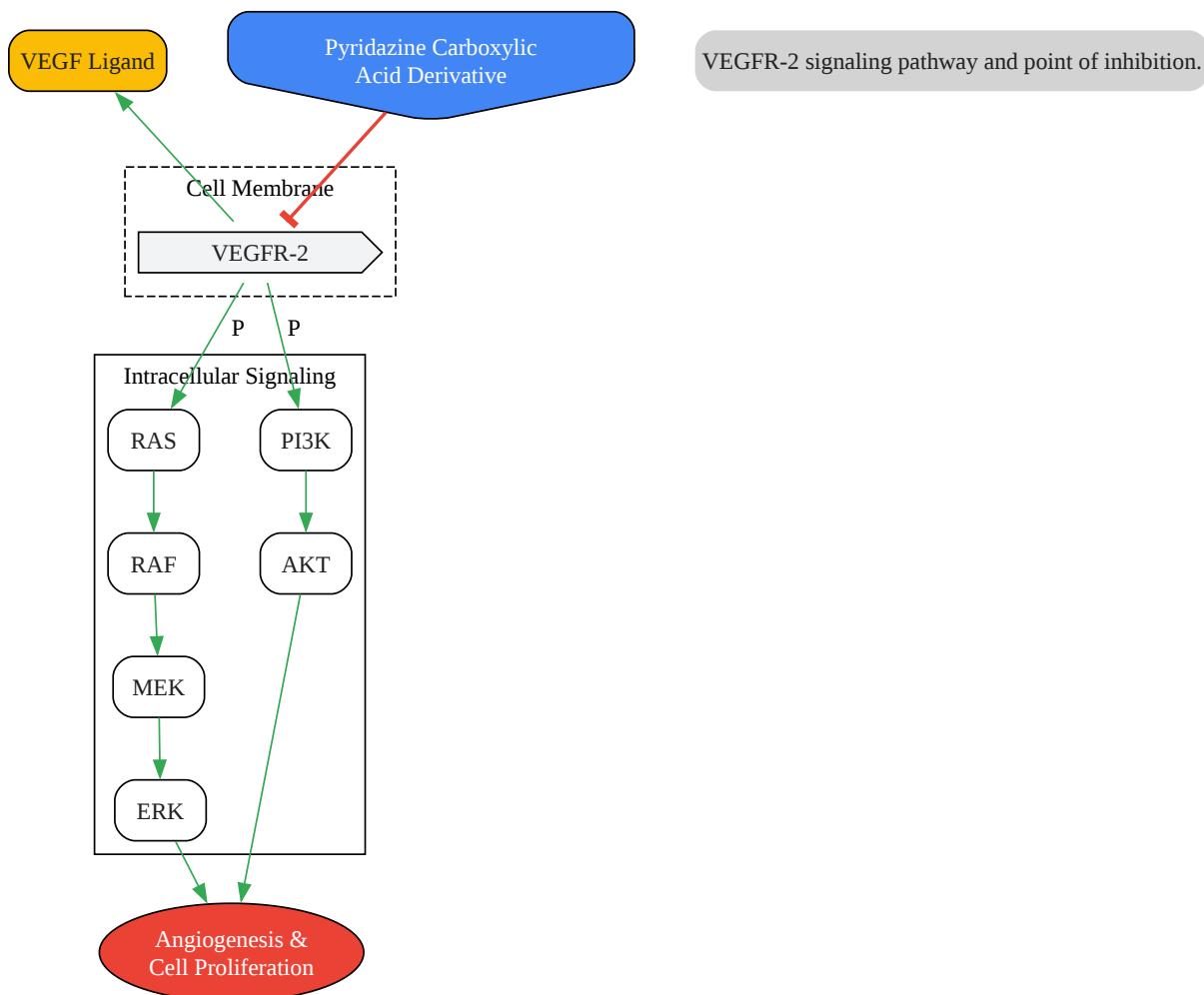
Expertise in Action: The design of pyridazine-based VEGFR inhibitors often leverages the core as a scaffold to correctly position pharmacophores that interact with the ATP-binding pocket of the kinase. For example, in a series of novel pyridazine derivatives, compound 5b showed potent cytotoxic activity against the HCT-116 colon cancer cell line and exhibited a 92.2% inhibition of VEGFR kinase, comparable to the reference drug imatinib.[\[12\]](#) Molecular docking studies revealed that key interactions, such as hydrogen bonds between the pyridazine nitrogen and amino acid residues like Cys917 in the kinase hinge region, are critical for potent inhibition.[\[12\]](#)

The approved drug Ponatinib, used for treating chronic myeloid leukemia (CML), is a dual Bcr-Abl and VEGFR inhibitor that features a fused pyridazine ring system, highlighting the clinical relevance of this scaffold.

Data Summary: In Vitro Cytotoxicity

Compound	Cell Line	Cancer Type	IC ₅₀ (μM)	Reference
4a	HCT-116	Colon	33.1	[12]
4b	HCT-116	Colon	30.5	[12]
4b	MCF-7	Breast	21.2	[12]
5b	HCT-116	Colon	28.3	[12]
6a	HCT-116	Colon	32.7	[12]
Imatinib (control)	HCT-116	Colon	29.6	[12]

Signaling Pathway: VEGFR Inhibition

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Caption: VEGFR-2 signaling pathway and point of inhibition.

Anti-inflammatory Activity

Pyridazinone derivatives, a subset of pyridazines, have emerged as a highly promising class of anti-inflammatory agents.[\[15\]](#)[\[16\]](#) A key advantage driving their development is the potential for potent anti-inflammatory effects with significantly reduced ulcerogenic side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[\[16\]](#)[\[17\]](#)

Mechanism of Action: Selective COX-2 Inhibition

The primary mechanism of action for many anti-inflammatory pyridazinones is the selective inhibition of cyclooxygenase-2 (COX-2).[\[18\]](#)[\[19\]](#) The COX enzyme exists in two main isoforms: COX-1, which is constitutively expressed and plays a role in protecting the gastric mucosa, and COX-2, which is induced at sites of inflammation and is responsible for producing pro-inflammatory prostaglandins.

Expertise in Action: The selectivity of pyridazinone derivatives for COX-2 over COX-1 is the cornerstone of their improved safety profile. This selectivity is achieved through specific structural features that allow the molecule to bind to a side pocket present in the active site of COX-2 but not COX-1.[\[18\]](#) For example, molecular docking studies of a highly active pyridazine derivative, compound 6b, showed that its ability to enter this side pocket and interact with the essential amino acid His90 was crucial for its potent and selective COX-2 inhibition.[\[18\]](#) This targeted action reduces inflammation without disrupting the gastroprotective functions of COX-1, thereby minimizing the risk of stomach ulcers.[\[16\]](#)[\[18\]](#)

Data Summary: COX-2 Inhibition and Selectivity

Compound	COX-2 IC ₅₀ (μ M)	COX-1 IC ₅₀ (μ M)	Selectivity Index (SI) ¹	Reference
4c	0.26	>100	>384	[18]
6b	0.18	1.14	6.33	[18]
Celecoxib (control)	0.35	15.2	43.4	[18]
Indomethacin (control)	0.85	0.43	0.50	[18]

¹ Selectivity

Index (SI) = IC₅₀

(COX-1) / IC₅₀

(COX-2). A

higher value

indicates greater

selectivity for

COX-2.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic *in vivo* model for evaluating the acute anti-inflammatory activity of novel compounds.[20]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rat's paw induces a localized, biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group is a measure of its anti-inflammatory activity.

Materials:

- Wistar or Sprague-Dawley rats (150-200g).
- Test compound (pyridazine derivative) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

- Reference drug (e.g., Indomethacin, Celecoxib).[18]
- Carrageenan solution (1% w/v in sterile saline).
- Plebismometer or digital calipers for measuring paw volume/thickness.

Procedure:

- Acclimatization and Baseline: Acclimatize animals for at least one week. Before the experiment, measure the initial volume of the right hind paw of each rat.
- Animal Grouping: Randomly divide the animals into groups (n=6 per group):
 - Group I: Vehicle control.
 - Group II: Reference drug (e.g., Indomethacin, 10 mg/kg, p.o.).
 - Group III, IV, etc.: Test compound at various doses (e.g., 10, 20, 50 mg/kg, p.o.).
- Drug Administration: Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.) to the respective groups.
- Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.
- Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, 4, and 6 hours).
- Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula:
 - $$\% \text{ Inhibition} = [(V_c - V_t) / V_c] \times 100$$
 - Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.

Cardiovascular and Other Activities

Beyond the major areas of antimicrobial, anticancer, and anti-inflammatory research, pyridazine carboxylic acids and their related structures have shown promise in treating cardiovascular diseases and acting on the central nervous system.[\[21\]](#)[\[22\]](#)[\[23\]](#)

Cardiovascular Effects

Pyridazin-3(2H)-one derivatives have been extensively studied for their cardiovascular effects, particularly as vasodilators and antihypertensive agents.[\[21\]](#)[\[22\]](#) The mechanisms are varied and include:

- **Phosphodiesterase (PDE) Inhibition:** Certain pyridazinones are potent inhibitors of PDE3, an enzyme that breaks down cyclic AMP (cAMP).[\[21\]](#) Inhibiting PDE3 increases intracellular cAMP levels, leading to smooth muscle relaxation and vasodilation.
- **Direct-Acting Vasodilation:** Some derivatives exert their effects directly on vascular smooth muscle.[\[21\]](#)
- **ACE Inhibition:** The addition of amino and carboxylic acid groups to the pyridazinone structure has been shown to confer angiotensin-converting enzyme (ACE) inhibitory activity. [\[21\]](#)

CNS and Analgesic Effects

Derivatives such as 2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acids have demonstrated significant analgesic (pain-relieving) properties in *in vivo* tests.[\[20\]](#) Furthermore, specific derivatives like 6-methoxy-2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acid (DM2) have been shown to produce antinociceptive effects by modulating the activity of cells in the periaqueductal grey (PAG) and rostral ventromedial medulla (RVM), key pain-processing centers in the brain.[\[23\]](#) This effect is potentially mediated through the blockade of T-type calcium channels and occurs without adverse cardiovascular side effects, suggesting a promising avenue for developing novel, non-opioid analgesics.[\[23\]](#)

Conclusion and Future Outlook

The pyridazine carboxylic acid scaffold is a remarkably versatile and enduringly relevant platform for drug discovery. Its derivatives have demonstrated a vast spectrum of biological activities, from fighting drug-resistant microbes and selectively targeting cancer pathways to

offering safer anti-inflammatory solutions and novel cardiovascular and analgesic agents. The ease of functionalization of the pyridazine ring allows for fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an ideal starting point for lead optimization campaigns. Future research will likely focus on developing multi-target agents, such as dual kinase and COX inhibitors, and further exploring the potential of metal-based pyridazine complexes to overcome resistance and enhance therapeutic efficacy.

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